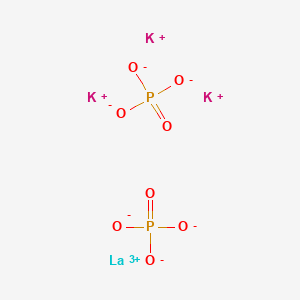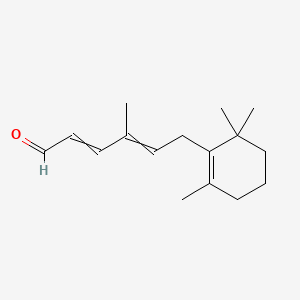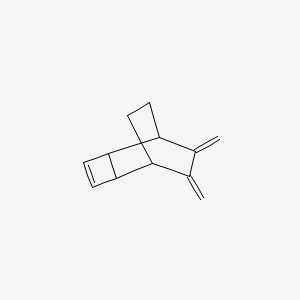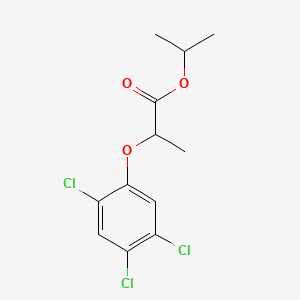
Lanthanum tripotassium bis(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum tripotassium bis(phosphate) is a chemical compound composed of lanthanum, potassium, and phosphate ions. It is known for its unique properties and applications, particularly in the field of phosphate removal from water. The compound is often used in environmental and industrial applications due to its high efficiency in binding and removing phosphate ions from aqueous solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum tripotassium bis(phosphate) can be synthesized through various methods, including precipitation and ion exchange. One common method involves the reaction of lanthanum nitrate with potassium phosphate under controlled pH conditions. The reaction typically occurs in an aqueous medium, and the resulting precipitate is filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of lanthanum tripotassium bis(phosphate) often involves large-scale precipitation processes. The raw materials, such as lanthanum nitrate and potassium phosphate, are mixed in large reactors, and the pH is carefully controlled to optimize the precipitation of the desired compound. The precipitate is then separated, purified, and dried to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum tripotassium bis(phosphate) primarily undergoes precipitation reactions, where it reacts with phosphate ions to form insoluble lanthanum phosphate complexes. These reactions are crucial for its application in phosphate removal from water .
Common Reagents and Conditions
The common reagents used in the reactions involving lanthanum tripotassium bis(phosphate) include lanthanum nitrate, potassium phosphate, and various pH-adjusting agents such as sodium hydroxide or hydrochloric acid. The reactions typically occur in aqueous solutions at controlled pH levels .
Major Products Formed
The major product formed from the reactions involving lanthanum tripotassium bis(phosphate) is lanthanum phosphate, which is an insoluble compound that can be easily separated from the aqueous solution .
Wissenschaftliche Forschungsanwendungen
Lanthanum tripotassium bis(phosphate) has a wide range of scientific research applications, particularly in the fields of environmental science, chemistry, and materials science. Some of its notable applications include:
Phosphate Removal: The compound is highly effective in removing phosphate ions from water, making it valuable for water treatment and environmental remediation.
Biomedical Applications: Research has explored the use of lanthanum compounds in medical applications, such as drug delivery and imaging.
Materials Science: The compound is used in the synthesis of advanced materials, including ceramics and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of lanthanum tripotassium bis(phosphate) primarily involves the formation of insoluble lanthanum phosphate complexes. When the compound is introduced into an aqueous solution containing phosphate ions, it reacts with the phosphate ions to form lanthanum phosphate precipitates. These precipitates can then be easily separated from the solution, effectively removing the phosphate ions .
Vergleich Mit ähnlichen Verbindungen
Lanthanum tripotassium bis(phosphate) can be compared with other lanthanum-based compounds, such as lanthanum oxide, lanthanum hydroxide, and lanthanum carbonate. These compounds share similar properties but differ in their specific applications and efficiencies:
Lanthanum Oxide (La2O3): Known for its use in catalysis and as a precursor for other lanthanum compounds.
Lanthanum Hydroxide (La(OH)3): Used in water treatment and as a precursor for lanthanum-based materials.
Lanthanum Carbonate (La2(CO3)3): Commonly used as a phosphate binder in medical applications, particularly for patients with chronic kidney disease.
Lanthanum tripotassium bis(phosphate) is unique in its high efficiency for phosphate removal from water, making it particularly valuable for environmental applications .
Eigenschaften
| 59129-19-0 | |
Molekularformel |
K3LaO8P2 |
Molekulargewicht |
446.14 g/mol |
IUPAC-Name |
tripotassium;lanthanum(3+);diphosphate |
InChI |
InChI=1S/3K.La.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q3*+1;+3;;/p-6 |
InChI-Schlüssel |
VBENQAYAWMYUFZ-UHFFFAOYSA-H |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[K+].[K+].[K+].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)


